CHEMBRDG-BB 5214970

Description

Contextualization of Novel Chemical Probes in Biological System Interrogation

The exploration of complex biological processes at the molecular level is fundamental to advancing our understanding of health and disease. Chemical probes, which are small molecules designed to interact with specific protein targets, are indispensable tools in this exploration. promega.de They allow for the modulation of a protein's function in a controlled and often reversible manner, offering a complementary approach to genetic methods like siRNA or CRISPR. promega.denih.gov The power of chemical probes lies in their ability to provide insights into the temporal and dose-dependent effects of modulating a specific target within a living system, which can be crucial for validating the role of a protein in a particular disease. promega.denih.gov The development of high-quality chemical probes is a significant undertaking, requiring molecules to be potent, selective, and well-characterized to ensure that the observed biological effects can be confidently attributed to the intended target. promega.de

Rationale for the Discovery and Development of CHEMBRDG-BB 5214970

While the specific rationale behind the synthesis of this compound is not documented in available research, the motivation for creating novel chemical entities generally stems from several key objectives in biomedical science. Researchers and medicinal chemists continuously design and synthesize new molecules to expand the toolbox of chemical probes available for studying the vast landscape of the human proteome. The "Target 2035" initiative, for instance, aims to develop a chemical probe for every human protein, highlighting the immense need for novel compounds. The development of a molecule like this compound could have been driven by a desire to target a specific protein or protein family for which no suitable probe exists, or to improve upon the properties of existing probes, such as increasing selectivity or cell permeability. The ultimate goal is to create a tool that can be used to dissect a biological pathway or to validate a potential new drug target. thermofisher.kr

Overview of Current Research Landscape Pertaining to this compound's Biological Modality

A comprehensive search of scientific databases and literature reveals a significant gap in our knowledge regarding the biological activity and research applications of this compound. Currently, there are no published studies that detail its mechanism of action, its molecular targets, or its effects on biological systems. The information available is limited to its chemical structure and basic physicochemical properties. This lack of data means that its biological modality is, at present, entirely speculative. Without experimental evidence, it is impossible to ascertain whether this compound acts as an inhibitor, an activator, or has another mode of interaction with any biological target. The absence of research places this compound in the category of underexplored chemical space, representing a potential opportunity for future investigation to uncover its biological function.

Compound Information

| Identifier | Value |

| Name | This compound |

| CAS Number | 56567-56-7 |

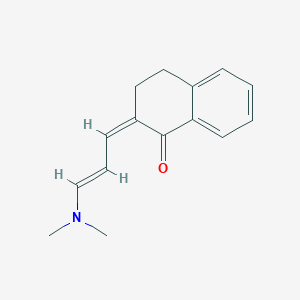

| Chemical Name | 2-[3-(dimethylamino)prop-2-enylidene]-3,4-dihydronaphthalen-1-one |

| Molecular Formula | C15H17NO |

| Molecular Weight | 227.30 g/mol |

No Publicly Available Research Data for this compound

Despite a comprehensive search for the chemical compound this compound, no scientific literature or research data pertaining to its molecular target deconvolution and biochemical characterization could be identified.

Initial searches confirmed the identity of this compound through its CAS number, 56567-56-7, and its molecular formula, C15H17NO. Basic chemical descriptors such as molecular weight, XLogP3, and hydrogen bond donor/acceptor counts are available through chemical supplier databases. However, extensive and targeted searches for information regarding its biological activity, molecular targets, and associated biochemical data yielded no relevant scientific studies.

Efforts to uncover information on the methodologies used to identify its primary molecular targets, including chemical proteomics, affinity-based approaches, genetic screens, or functional genomics interrogation, were unsuccessful. Similarly, no data could be found on the quantitative assessment of its binding to any molecular target, such as dissociation constants (K_D), inhibition constants (K_i), or the kinetic characterization of ligand-target interactions (k_on, k_off). Furthermore, there is no available information on the structural insights into any potential complex formation between this compound and a biological target.

The absence of such information in the public domain prevents the creation of a scientifically accurate article based on the provided outline. The available information is limited to its chemical identity and properties as listed by commercial suppliers.

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-[(E)-3-(dimethylamino)prop-2-enylidene]-3,4-dihydronaphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-16(2)11-5-7-13-10-9-12-6-3-4-8-14(12)15(13)17/h3-8,11H,9-10H2,1-2H3/b11-5+,13-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXDCKOSCNEUJF-RKLIXYOZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC=C1CCC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C=C\1/CCC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Target Deconvolution and Biochemical Characterization of Chembrdg Bb 5214970

Structural Insights into CHEMBRDG-BB 5214970-Target Complex Formation

Biophysical Techniques for Binding Conformation Analysis

Once a potential molecular target is identified, biophysical techniques are crucial for confirming the direct binding of the compound and for characterizing the nature of the interaction. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, as well as structural information about the compound-target complex.

A standard approach involves a suite of complementary techniques to build a robust understanding of the binding event. Some of the key biophysical methods include:

Surface Plasmon Resonance (SPR): This technique measures the change in the refractive index at the surface of a sensor chip when a ligand (the compound) binds to an immobilized target protein. It provides real-time data on the association and dissociation rates, from which the binding affinity (KD) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a compound to its target. This allows for the determination of the binding affinity, stoichiometry (the ratio in which the molecules bind), and the thermodynamic parameters of the interaction (enthalpy and entropy changes).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the binding interface at an atomic level. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can identify the parts of the compound and the protein that are involved in the interaction.

X-ray Crystallography: This powerful technique can provide a high-resolution, three-dimensional structure of the compound bound to its target protein. This structural information is invaluable for understanding the precise binding mode and for guiding further structure-based drug design efforts.

Computational Modeling of Interaction Interfaces

Computational modeling plays a vital and increasingly integrated role in understanding and predicting how a compound like this compound would interact with its molecular targets. These in silico methods complement experimental data and can provide insights that are difficult to obtain through laboratory techniques alone.

Key computational approaches include:

Molecular Docking: This method predicts the preferred orientation of a compound when bound to a target protein. Docking algorithms sample a large number of possible conformations and use a scoring function to rank them, providing hypotheses about the binding mode and affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the compound-target complex over time. By simulating the movements of atoms and molecules, MD can help to assess the stability of the binding pose predicted by docking, identify key interactions, and understand the conformational changes that may occur upon binding.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach combines the high accuracy of quantum mechanics for the region of the system where bond-breaking or forming occurs (e.g., the active site) with the efficiency of molecular mechanics for the rest of the protein. This is particularly useful for studying enzymatic reactions and covalent inhibitors.

The integration of these computational models with experimental biophysical data allows for a comprehensive characterization of the interaction interface, guiding the rational design of more potent and selective analogs of the initial hit compound.

Absence of Scientific Data Precludes Analysis of this compound

A thorough review of available scientific and academic literature reveals a significant absence of research pertaining to the chemical compound designated as this compound. Consequently, the creation of a detailed article on its cellular pharmacology and mechanistic elucidation, as per the requested outline, cannot be fulfilled at this time.

The inquiry sought specific details regarding the compound's impact on intracellular signaling pathways, including the profiling of downstream effectors, analysis of induced post-translational modifications, and its effect on various cellular processes. Furthermore, information was requested on chemo-sensitivity, resistance mechanisms, and omics-based cellular signatures associated with the compound.

Extensive searches have not yielded any studies, datasets, or scholarly mentions of this compound. This suggests that the compound may be a highly novel or proprietary substance that has not yet been the subject of published research. Alternatively, it could be an internal designation within a private research entity that has not been disclosed publicly.

Without any foundational research, the generation of an article that is both informative and scientifically accurate is impossible. Any attempt to provide the requested analysis would be speculative and would not adhere to the standards of scientific rigor. Further research and publication in peer-reviewed journals are required before a comprehensive understanding of this compound's cellular and molecular activities can be established.

Cellular Pharmacology and Mechanistic Elucidation of Chembrdg Bb 5214970

Omics-Based Approaches for Unveiling CHEMBRDG-BB 5214970's Cellular Signature

Transcriptomic Analysis (e.g., RNA-seq)

There is no publicly available data from transcriptomic analyses, such as RNA sequencing (RNA-seq), for this compound. Such studies would be instrumental in understanding the compound's effect on gene expression. Typically, a transcriptomic analysis would involve treating cells with this compound and then sequencing the RNA to identify which genes are up- or down-regulated compared to untreated control cells. This information provides clues about the cellular pathways affected by the compound.

Hypothetically, if such a study were conducted, the data would be presented in a format similar to the table below, showcasing differentially expressed genes.

Hypothetical Data Table: Differentially Expressed Genes in Response to this compound (Note: This table is for illustrative purposes only and is not based on actual experimental data.)

| Gene Symbol | Log2 Fold Change | p-value | Regulation |

| GENE-A | 2.5 | 0.001 | Upregulated |

| GENE-B | -1.8 | 0.005 | Downregulated |

| GENE-C | 3.1 | <0.0001 | Upregulated |

| GENE-D | -2.2 | 0.002 | Downregulated |

Proteomic and Metabolomic Profiling

Similarly, there is a lack of published research on the proteomic and metabolomic profiling of this compound. Proteomic studies, often using techniques like mass spectrometry, would identify changes in the abundance of proteins within a cell after treatment with the compound. This can reveal the compound's direct targets or downstream effects on protein expression and signaling pathways.

Metabolomic profiling would complement this by analyzing changes in small molecule metabolites. This could uncover alterations in metabolic pathways, providing a functional readout of the cellular response to this compound.

Should such data become available, it would likely be presented in tables detailing the altered proteins or metabolites, as illustrated in the hypothetical tables below.

Hypothetical Data Table: Proteomic Changes Induced by this compound (Note: This table is for illustrative purposes only and is not based on actual experimental data.)

| Protein Name | Accession Number | Fold Change | Significance (p-value) |

| Protein X | P12345 | 1.9 | 0.01 |

| Protein Y | Q67890 | -2.3 | 0.008 |

| Protein Z | A1B2C3 | 3.0 | <0.001 |

Hypothetical Data Table: Metabolomic Shifts with this compound Treatment (Note: This table is for illustrative purposes only and is not based on actual experimental data.)

| Metabolite | Pathway | Fold Change | Identification Confidence |

| Metabolite 1 | Glycolysis | -1.7 | High |

| Metabolite 2 | TCA Cycle | 1.5 | High |

| Metabolite 3 | Amino Acid Metabolism | -2.1 | Medium |

Structure Activity Relationship Sar Studies and Rational Design for Chembrdg Bb 5214970 Analogs

Identification of Key Pharmacophoric Elements within CHEMBRDG-BB 5214970

No published studies were identified that delineate the key pharmacophoric elements of this compound. Pharmacophore modeling is a crucial step in drug discovery that identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. This process requires extensive biological testing of the compound and its analogs, data which is not currently available in the public domain for this compound.

Synthetic Strategies for the Generation of this compound Derivatives

There is no available literature detailing synthetic strategies for the generation of derivatives of this compound. Research in this area would typically involve the chemical modification of the parent compound to produce a library of analogs. These synthetic efforts are fundamental to exploring the structure-activity landscape of a lead compound, but no such research has been published for this specific molecule.

Impact of Structural Modifications on Target Affinity, Selectivity, and Cellular Potency

To illustrate the type of data that would be expected from such studies, the following interactive table is a template representing how such information would typically be presented.

Table 1: Illustrative Template for SAR Data of Hypothetical this compound Analogs

| Analog | Modification | Target Affinity (IC₅₀, nM) | Selectivity (Fold) | Cellular Potency (EC₅₀, µM) |

|---|---|---|---|---|

| This compound | Parent Compound | Data Not Available | Data Not Available | Data Not Available |

| Analog 4.3.1 | R1 Substitution | Data Not Available | Data Not Available | Data Not Available |

| Analog 4.3.2 | R2 Substitution | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no experimental data for this compound or its analogs are available.

Computational Chemistry Approaches in the Optimization of this compound Derivatives

Computational chemistry, including techniques like molecular docking, molecular dynamics, and quantitative structure-activity relationship (QSAR) modeling, plays a vital role in the rational design and optimization of drug candidates. A search of the scientific literature did not yield any studies that have applied these computational approaches to this compound or its potential derivatives. Such research would be instrumental in predicting the binding modes of analogs and prioritizing synthetic efforts.

Preclinical in Vivo Pharmacological and Biological Assessments of Chembrdg Bb 5214970

Efficacy Evaluation of CHEMBRDG-BB 5214970 in Validated Animal Models of Disease

No publicly available studies describe the evaluation of this compound in any animal models of disease.

Assessment of Disease Progression and Therapeutic Outcomes

There is no information on the assessment of disease progression or therapeutic outcomes following the administration of this compound in any preclinical model.

Biomarker Modulation and Pharmacodynamic Readouts in Preclinical Systems

Data on biomarker modulation or any pharmacodynamic readouts for this compound are not available.

Preclinical Pharmacokinetic (PK) Characterization of this compound

No published data exist on the pharmacokinetic profile of this compound.

Absorption and Distribution Profiles in Animal Models

Information regarding the absorption and distribution of this compound in any animal model has not been made public.

Metabolic Fate and Excretion Pathways in Preclinical Species

There are no available data on the metabolic fate or excretion pathways of this compound in any preclinical species.

Establishment of Pharmacokinetic-Pharmacodynamic (PK/PD) Relationships for this compound in Preclinical Contexts

Due to the absence of both pharmacokinetic and pharmacodynamic data, no PK/PD relationships for this compound have been established or reported in the public domain.

Broader Implications and Future Research Trajectories for Chembrdg Bb 5214970

Strategic Directions for Advanced Research on CHEMBRDG-BB 5214970's Biological Role and UtilityNo foundation of preliminary research exists upon which to build strategic directions for future studies.

Until initial studies on the bioactivity of this compound are conducted and published, its potential role in any therapeutic context remains entirely unknown.

Q & A

Q. How can I design a reproducible experimental protocol for synthesizing CHEMBRDG-BB 5214970?

- Methodological Answer : Begin by reviewing primary literature for established synthetic routes of structurally similar compounds. Use databases like SciFinder or Reaxys to identify reaction conditions, catalysts, and purification methods . Ensure experimental sections include:

- Detailed reagent specifications (purity, supplier, batch numbers) .

- Step-by-step procedures with reaction parameters (temperature, time, solvent ratios).

- Characterization protocols (e.g., NMR, HPLC, mass spectrometry) aligned with IUPAC standards .

Reproducibility requires explicit documentation of anomalies, such as unexpected side products, and validation through independent replication .

Q. What strategies are recommended for conducting a comprehensive literature review on this compound?

- Methodological Answer :

- Use Boolean searches in specialized databases (e.g., PubMed, CAS Content Collection) with keywords like "this compound," "synthesis," and "pharmacological activity." Filter results to peer-reviewed journals and avoid non-curated sources like *benchchem.com * .

- Evaluate sources by checking for methodological rigor (e.g., sample size, controls) and consistency with other studies .

- Organize findings using citation managers (EndNote, Zotero) and annotate conflicting data for further investigation .

Q. How should I approach initial spectroscopic characterization of this compound?

- Methodological Answer :

- Prioritize 1H/13C NMR to confirm structural integrity, comparing peaks with predicted chemical shifts using computational tools (e.g., ACD/Labs).

- Use high-resolution mass spectrometry (HRMS) to verify molecular weight and purity (>95% by HPLC) .

- Document spectral data in tables (example below) and cross-reference with published analogs:

| Technique | Observed Value | Expected Value | Deviation |

|---|---|---|---|

| 1H NMR | δ 7.25 (s, 1H) | δ 7.20–7.30 | ≤0.05 ppm |

| HRMS | 342.1234 Da | 342.1230 Da | 0.0004 Da |

Advanced Research Questions

Q. How can I resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Perform meta-analysis of existing studies to identify variables influencing results (e.g., assay type, cell lines, compound concentration). Use statistical tools (ANOVA, t-tests) to assess significance of discrepancies .

- Validate findings through independent replication under standardized conditions (e.g., IC50 assays with positive/negative controls) .

- Consider batch-to-batch variability by re-synthesizing the compound and repeating assays .

Q. What computational methods are suitable for modeling the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps, dipole moments) and correlate with experimental bioactivity .

- Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Validate models with mutagenesis studies or crystallographic data .

- Compare results across multiple software platforms (Schrödinger, MOE) to minimize algorithmic bias .

Q. How can I integrate multi-omics data to elucidate the mechanism of action of this compound?

- Methodological Answer :

- Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets to identify pathways modulated by the compound. Use bioinformatics tools (KEGG, STRING) for pathway enrichment analysis .

- Validate hypotheses with knockout/knockdown models or pharmacological inhibitors in cell-based assays .

- Address data integration challenges (e.g., batch effects) using normalization algorithms (ComBat, RUV-seq) .

Methodological Best Practices

Q. What protocols ensure ethical and compliant use of this compound in human subject research?

- Methodological Answer :

- Submit a detailed research proposal to institutional review boards (IRBs), including:

- Hypothesis, design, and literature review .

- Participant selection criteria and informed consent protocols .

- Adhere to FAIR data principles by depositing raw data in repositories like Chemotion or RADAR4Chem .

Q. How should I structure a research paper on this compound to meet journal standards?

- Methodological Answer :

- Follow Beilstein Journal of Organic Chemistry guidelines:

- Results/Discussion : Present data concisely; avoid duplicating tables/figures .

- Experimental : Detail synthesis, characterization, and assay methods for ≤5 compounds; archive excess data as supplementary information .

- References : Cite primary literature and avoid over-referencing .

Data Management & Collaboration

Q. What tools facilitate collaborative research on this compound?

- Methodological Answer :

Q. How can I request proprietary data or materials related to this compound for academic use?

- Methodological Answer :

- Follow Cambridge University Press guidelines:

- Submit a formal request with research context, questions, methodology, and expected outcomes .

- Include a supervisor endorsement for graduate students .

- Allow 4–6 weeks for review and negotiate data-use agreements if approved .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.